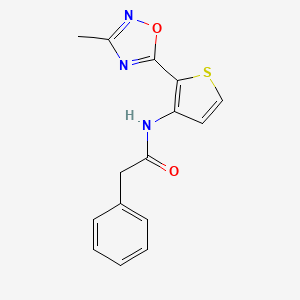

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of oxadiazoles, including this compound, often involves intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group . This can influence the compound’s reactivity and stability.Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory activities. A study highlighted the synthesis of various substituted 1,3,4-oxadiazoles, which, upon evaluation, showed a range of anti-inflammatory activities in the Carrageenan-induced edema test in rat paw. These findings suggest potential for these compounds in developing anti-inflammatory drugs (Nargund, Reddy, & Hariprasad, 1994).

Antimicrobial and Antifungal Properties

Another critical area of application for 1,3,4-oxadiazole derivatives is their antimicrobial and antifungal effects. Several studies have synthesized and tested various 1,3,4-oxadiazole compounds against a broad spectrum of bacterial and fungal species, showing significant activity. These results underscore the potential of 1,3,4-oxadiazole derivatives in addressing multidrug-resistant infections and their utility in developing new antimicrobial agents (Gul et al., 2017; Desai et al., 2014).

Anticancer Activity

The design and synthesis of 1,3,4-oxadiazole derivatives have also been directed towards evaluating their anticancer potential. Research findings indicate that these compounds exhibit considerable anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The studies suggest a promising avenue for the development of novel anticancer therapeutics based on 1,3,4-oxadiazole derivatives (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity by targeting caspase 3 , a crucial enzyme involved in apoptosis or programmed cell death .

Mode of Action

Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may interact with its targets, such as caspase 3, leading to the activation of apoptosis . This results in the death of cancer cells, thereby exhibiting its anticancer activity .

Biochemical Pathways

The compound likely affects the apoptosis pathway, given that caspase 3, a key player in apoptosis, is a potential target . Activation of caspase 3 leads to a cascade of events resulting in cell death, which is beneficial in the context of cancer treatment as it leads to the elimination of cancer cells .

Result of Action

The result of the compound’s action, based on the potential target and mode of action, would be the induction of apoptosis in cancer cells . This would lead to a decrease in the number of cancer cells, thereby potentially inhibiting the growth and spread of the cancer .

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been shown to interact with various enzymes and proteins . For instance, some oxadiazole derivatives have been found to target NF-κB in hepatocellular carcinoma cells .

Cellular Effects

Related oxadiazole derivatives have been shown to induce antiproliferative effects in a dose- and time-dependent manner . They also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some oxadiazole derivatives have been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of hepatocellular carcinoma cells . This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide in laboratory settings. Related oxadiazole derivatives have been shown to induce the cleavage of PARP and caspase-3 in a time-dependent manner .

Properties

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)14-12(7-8-21-14)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPDGQHENYBRFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)

![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)

![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)

![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)

![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)

![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)